Chlorhydrate de labetalol

Vue d'ensemble

Description

Labetalol hydrochloride, also known as Labetalone hydrochloride, is a beta-blocker used to treat hypertension (high blood pressure). It is sometimes given with other blood pressure medications and is used when hypertension is severe .

Synthesis Analysis

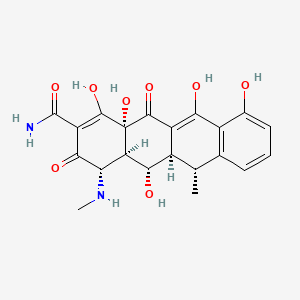

The synthesis of Labetalol Hydrochloride involves several steps. The process begins with the reaction of 1-methyl-3-phenylpropylamine with 5-(bromoacetyl)-2-hydroxybenzamide. The resulting compound is then reduced with sodium borohydride in the presence of a base and solvent. The reaction mixture is then treated with water and toluene, and the resulting aqueous layer is treated with concentrated hydrochloric acid. The crude Labetalol Hydrochloride obtained is then dissolved in methanol and recrystallized using isopropyl alcohol to obtain pure Labetalol Hydrochloride .Molecular Structure Analysis

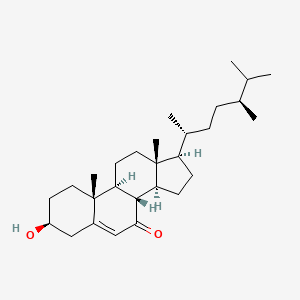

The molecular formula of Labetalol hydrochloride is C19H24N2O3. It has an average mass of 328.4055 Da and a monoisotopic mass of 328.178692644 Da .Chemical Reactions Analysis

Labetalol hydrochloride is a sensitive drug used quantitatively, especially in myocardial infarction and unstable angina, as it decreases blood pressure more rapidly than other beta blockers . Spectrophotometric methods have been developed for the determination of Labetalol hydrochloride in pharmaceutical, urine, and blood samples .Physical And Chemical Properties Analysis

Labetalol hydrochloride is a substance with a molecular formula of C19H23ClN2O3 . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not available in the search results.Applications De Recherche Scientifique

Prise en charge des urgences hypertensives

Dans des situations critiques telles que les urgences hypertensives (par exemple, l’encéphalopathie hypertensive), le chlorhydrate de LBT est administré par voie intraveineuse pour abaisser rapidement la pression artérielle. Son activité de blocage α- et β- équilibrée assure un contrôle efficace.

Ces applications mettent en évidence la polyvalence du chlorhydrate de labetalol en pratique clinique. Les chercheurs continuent d'explorer son potentiel dans divers contextes, y compris les formulations de médicaments et les échantillons biologiques . N'hésitez pas à me poser des questions si vous avez besoin de plus d'informations ou d'applications supplémentaires !

Mécanisme D'action

Mode of Action

Labetalone hydrochloride acts as an antagonist for both alpha-1 and beta adrenergic receptors . By blocking these receptors, it inhibits the binding of endogenous catecholamines, such as adrenaline, which are responsible for increasing heart rate and blood pressure . This results in a decrease in peripheral vascular resistance without significantly altering the heart rate .

Biochemical Pathways

The antagonistic action of Labetalone hydrochloride on adrenergic receptors leads to a decrease in blood pressure . This is achieved by reducing the force and rate of heart contractions and dilating the blood vessels, which in turn decreases vascular resistance .

Pharmacokinetics

Labetalone hydrochloride is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration . It undergoes extensive first-pass metabolism in the liver and/or gastrointestinal mucosa, resulting in an absolute bioavailability of about 25% . The volume of distribution in hypertensive patients is between 188-747L with an average of 392L . The elimination half-life for oral administration is approximately 6 to 8 hours .

Result of Action

The primary result of Labetalone hydrochloride’s action is a decrease in blood pressure . This is beneficial in the management of conditions such as hypertension, angina, and sympathetic overactivity syndrome . It is also used to control blood pressure in severe hypertension .

Action Environment

The efficacy and stability of Labetalone hydrochloride can be influenced by various environmental factors. For instance, its bioavailability may increase in older patients or when taken with food .

Safety and Hazards

Labetalol hydrochloride may cause serious side effects, including a light-headed feeling, slow heart rate, weak pulse, fainting, slow breathing, shortness of breath, severe headache, blurred vision, and liver problems . In case of accidental release, avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

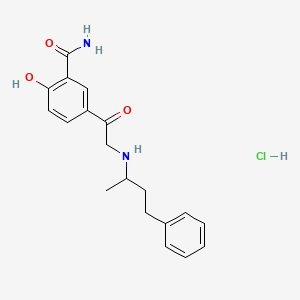

2-hydroxy-5-[2-(4-phenylbutan-2-ylamino)acetyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,21-22H,7-8,12H2,1H3,(H2,20,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHFVUYXWAEVRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(=O)C2=CC(=C(C=C2)O)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679731 | |

| Record name | 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96441-14-4 | |

| Record name | Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96441-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-(((4-phenylbutan-2-yl)amino)acetyl)benzamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096441144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(3-carbamoyl-4-hydroxyphenyl)-2-oxoethyl]-N-(4-phenylbut-2-yl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580151.png)

![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)

![3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B580165.png)